molecular formula C15H20BrIN2O2 B2952980 Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate CAS No. 1820735-42-9

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate

Cat. No.: B2952980
CAS No.: 1820735-42-9
M. Wt: 467.145
InChI Key: UXZXQCXJSRQQTI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a halogenated aromatic substituent. The molecule comprises a piperazine ring substituted at the 4-position with a 5-bromo-2-iodophenyl group, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This dual halogenation (bromo and iodo) on the phenyl ring enhances its electrophilic reactivity, making it a versatile intermediate in medicinal chemistry for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) . The Boc group serves to protect the piperazine nitrogen during synthetic steps, improving stability and selectivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrIN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZXQCXJSRQQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-iodoaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the substituted phenyl group allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate protection and aromatic substituents are widely used in drug discovery. Below is a detailed comparison of tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications References
This compound 5-Bromo-2-iodophenyl ~495.1 Dual halogenation enhances electrophilicity; Boc protection ensures stability. Intermediate for cross-coupling reactions in drug synthesis.
Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-Amino-5-fluorobenzyl ~353.4 Amino and fluorine substituents improve solubility; reduced steric bulk. Precursor for fluorinated bioactive molecules (e.g., kinase inhibitors).
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate 2-Oxoindolin-5-sulfonyl ~409.5 Sulfonyl group enhances hydrogen-bonding capacity; indole moiety enables kinase inhibition. Bruton’s tyrosine kinase (BTK) inhibitor intermediate.
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-Amino-3-methyl-5-nitrophenyl ~380.3 Nitro and amino groups enable redox activity; methyl group stabilizes the aromatic ring. Intermediate for benzimidazole-based therapeutics.
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate 5-Bromo-2-(trifluoromethoxy)phenylsulfonyl ~516.3 Trifluoromethoxy group enhances metabolic stability; sulfonyl linkage improves rigidity. Antiviral and anticancer agent precursor.

Key Differences and Insights

Halogenation vs. Functional Group Diversity: The dual bromo/iodo substitution in the target compound provides superior reactivity in metal-catalyzed cross-couplings compared to mono-halogenated analogs (e.g., tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate) . However, its higher molecular weight (~495 g/mol) may reduce solubility compared to fluorine-containing derivatives (e.g., ~353 g/mol for the 3-amino-5-fluorobenzyl analog) .

Stability and Reactivity: Boc-protected compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit greater stability under acidic conditions compared to halogenated derivatives. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate remains stable during reduction reactions, whereas halogenated analogs may require inert conditions to prevent dehalogenation .

Biological Activity :

  • Sulfonyl-containing derivatives (e.g., tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) demonstrate enhanced binding to enzymatic targets (e.g., BTK) due to sulfonyl-oxygen hydrogen bonding . In contrast, the target compound’s halogenated aryl group is more suited for generating covalent inhibitors via halogen-metal exchange.

Synthetic Utility :

  • The trifluoromethoxy group in tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate improves lipophilicity and pharmacokinetic profiles, making it advantageous for CNS-targeted drugs . The target compound’s iodo substituent, however, is more relevant for radiopharmaceutical labeling.

Biological Activity

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate (CAS Number: 1820735-42-9) is a synthetic compound that belongs to the piperazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BrIN2O2C_{15}H_{20}BrIN_{2}O_{2}. The compound features a piperazine ring substituted with a tert-butyl group and a bromo-iodo phenyl moiety, which contributes to its lipophilicity and potential receptor interactions.

PropertyValue
Molecular Weight421.14 g/mol
Purity≥ 95%
Storage TemperatureRefrigerated
IUPAC NameThis compound

Receptor Binding Studies

Recent studies have suggested that compounds similar to this compound exhibit significant binding affinity to various receptors, particularly sigma receptors. These receptors are implicated in numerous neurological processes and have been targeted for drug development concerning neurodegenerative diseases.

In vitro receptor binding studies indicated that the compound shows high selectivity towards sigma receptors, which are associated with neuroprotective effects and modulation of neurotransmitter systems . The binding potential was examined through autoradiography and in vivo studies, confirming specific binding to sigma-1 sites in the brain .

Case Study 1: Sigma Receptor Interaction

In a study exploring sigma receptor ligands, this compound was evaluated alongside other piperazine derivatives. The findings indicated that compounds with similar substitutions exhibited enhanced binding affinities and neuroprotective properties in animal models of Alzheimer's disease . This suggests that the compound may play a role in modulating neurodegeneration through sigma receptor pathways.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of piperazine derivatives, where compounds structurally related to this compound were tested against multi-drug resistant bacterial strains. Results indicated that certain substitutions significantly improved antibacterial activity, paving the way for further development of this compound as a potential antimicrobial agent .

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